molecular formula C26H26N2O5 B6483208 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide CAS No. 941953-45-3

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Cat. No. B6483208
CAS RN: 941953-45-3
M. Wt: 446.5 g/mol
InChI Key: NPRHQRGUVSBGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide (NBTQ) is a novel synthetic small molecule that has been studied for its potential therapeutic and medical applications. NBTQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. NBTQ has also been explored as a potential target for drug discovery and development.

Mechanism of Action

The exact mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, proteins, and other biological targets. This compound has also been found to interact with certain receptors, such as the G-protein coupled receptor family and the cannabinoid receptors. Furthermore, this compound has been found to modulate immune system activity and inflammation.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 and 5-lipoxygenase. This compound has also been found to modulate the activity of the cannabinoid receptors, as well as the G-protein coupled receptor family. In addition, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide has been found to possess a wide range of biological activities, making it a promising target for drug discovery and development. However, there are several advantages and limitations to using this compound in laboratory experiments. On the one hand, this compound is easily synthesized from commercially available starting materials, making it a cost-effective compound for laboratory use. On the other hand, this compound may be toxic in high concentrations, and its exact mechanism of action is still not fully understood.

Future Directions

For research include further investigations into the mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide, as well as its effects on other enzymes, proteins, and biological targets. Additionally, further studies are needed to explore the potential of this compound to be used as a drug target for drug discovery and development. Other potential future directions include studying the effects of this compound on inflammation, cancer, and other diseases, as well as exploring its potential as an antiviral agent.

Synthesis Methods

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is synthesized from commercially available starting materials. The synthesis of this compound involves a series of steps, including the condensation of 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline with 3,4,5-trimethoxybenzamide. The reaction is carried out in a two-step procedure involving the formation of an intermediate, followed by the condensation of the two components. The reaction is then followed by the hydrolysis of the intermediate to form the desired this compound.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide has been studied extensively in scientific research due to its potential therapeutic and medical applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been explored as a potential target for drug discovery and development. In addition, this compound has been studied for its potential to modulate the activity of enzymes, proteins, and other biological targets.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-31-22-14-19(15-23(32-2)25(22)33-3)26(30)27-20-10-11-21-18(13-20)9-12-24(29)28(21)16-17-7-5-4-6-8-17/h4-8,10-11,13-15H,9,12,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRHQRGUVSBGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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